Ethyl 2-bromo-cyclobutane carboxylate
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Overview
Description
Ethyl 2-bromo-cyclobutane carboxylate is a chemical compound with the CAS Number: 2983-89-3 . It has a molecular weight of 207.07 and is a liquid in its physical form . It is stored at a temperature of 4°C .
Synthesis Analysis
Ethyl cyclobutanecarboxylate can be used in the synthesis of cyclobutylidenecyclopropane by a three-step sequence . It is closely related to cyclobutanecarbonyl chloride which is puckered with an equatorial substituent .Molecular Structure Analysis
The IUPAC name of this compound is ethyl 2-bromocyclobutane-1-carboxylate . The Inchi Code is 1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6(5)8/h5-6H,2-4H2,1H3 and the InChI key is NVYFOAIDPCMXGS-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyclobutanes, such as this compound, have been studied extensively from both a theoretical and preparative point of view . They have rich synthetic value because of their high strain energy . New approaches for preparing, functionalizing, and using cyclobutanes in “strain-release” transformations have positioned these compounds to be powerful synthetic workhorses .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.07 . It is a liquid in its physical form and is stored at a temperature of 4°C .Scientific Research Applications
Tandem Catalysis and Asymmetric Synthesis
Cyclobutanes are integral to pharmaceutical synthesis, given their presence in numerous biologically active compounds. A notable study by Pagar and RajanBabu (2018) illustrates the use of a cobalt catalyst for the asymmetric coupling of ethylene with enynes to form chiral cyclobutanes. This process underscores ethyl 2-bromo-cyclobutane carboxylate's relevance in generating complex molecules from simple precursors, contributing significantly to medicinal chemistry and the synthesis of natural products (V. Pagar & T. V. RajanBabu, 2018).
Cycloaddition Reactions
The thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene, forming spiro-cyclobutane derivatives, showcases another application. This reaction highlights the utility of this compound in forming structurally complex and potentially bioactive compounds, further emphasizing its importance in synthetic chemistry (F. Toda, Hiroharu Motomura, & Hirofumi Oshima, 1974).
Synthesis of Amino Acids and Peptides
Additionally, the synthesis of cis-cyclobutane γ-amino acids in enantiomerically pure form demonstrates the compound's role in producing amino acids, which are fundamental building blocks of peptides and proteins. The study by André et al. (2011) employs photochemical [2+2] cycloaddition for this purpose, illustrating a direct application in the synthesis of biologically relevant molecules (Virginie André, A. Vidal, J. Ollivier, S. Robin, & D. Aitken, 2011).
Ring-Expansion Reactions
The work on benzo[c]azocanones and indeno[1,2-b]pyrroles from oxoindanecarboxylates presents an example of ring-expansion reactions where ethyl 1-oxo-indane-2-carboxylate undergoes transformation to yield complex heterocyclic structures. Such reactions are pivotal in the synthesis of novel compounds with potential pharmacological applications (Florian Behler, F. Habecker, W. Saak, T. Klüner, & J. Christoffers, 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as 11β-hydroxysteroid dehydrogenase . These enzymes play a crucial role in regulating cortisol levels in the body .
Mode of Action
Brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are known to participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The interaction of brominated compounds with biological targets can lead to various cellular responses, depending on the specific target and the nature of the interaction .
Safety and Hazards
Ethyl 2-bromo-cyclobutane carboxylate is considered hazardous . It is a highly flammable liquid and vapor . It may cause an allergic skin reaction and serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
ethyl 2-bromocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6(5)8/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFOAIDPCMXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2983-89-3 |
Source
|
Record name | ethyl 2-bromocyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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